Bienvenue dans la boutique en ligne BenchChem!

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Crystallization Thermal Analysis Process Chemistry

This N-methyl substituted pyrazole-4-carboxylate ester is a crystalline solid (mp 144-146°C, density 1.235 g/cm³). The unique N-methyl and ethyl ester substitution pattern is essential for synthetic reproducibility; substitution with analogs alters physicochemical parameters and compromises downstream outcomes. For R&D only.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
CAS No. 103626-03-5
Cat. No. B180822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
CAS103626-03-5
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(NC1=O)C
InChIInChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-9(2)8-6(5)10/h4H,3H2,1-2H3,(H,8,10)
InChIKeyYWMNONDJOJDGQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS 103626-03-5): Core Physicochemical Profile for Procurement


Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS 103626-03-5) is a crystalline, N-methyl substituted pyrazole-4-carboxylate ester with a molecular formula of C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol . It appears as a white to off-white solid, exhibits a melting point of 144-146°C, and has a predicted density of 1.235±0.06 g/cm³ at 20°C . The compound is sparingly soluble in water (22 g/L at 25°C, calculated) and is typically stored at 2-8°C in a vacuum environment . Its pKa is predicted to be 7.76±0.70 . It is widely employed as a pharmaceutical intermediate and a versatile building block in heterocyclic synthesis .

Why Generic Substitution of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS 103626-03-5) Can Lead to Experimental Failure


The specific combination of an N-methyl substituent and an ethyl ester group on the pyrazole-4-carboxylate core imparts a unique set of physicochemical properties that cannot be replicated by simple in-class analogs. Substitution of the N-methyl group (e.g., with a hydrogen or a phenyl) or the ethyl ester (e.g., with a methyl ester or a free carboxylic acid) results in measurable changes in melting point, density, pKa, and solubility, as detailed in Section 3 . These alterations directly impact crystallization behavior, reaction kinetics, and downstream purification, making a 1:1 substitution in a validated synthetic protocol or a biological assay a high-risk endeavor with unpredictable outcomes. Procurement of the exact CAS 103626-03-5 is therefore critical for experimental reproducibility.

Quantitative Differentiation Guide: Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS 103626-03-5) vs. Key Comparators


Melting Point Elevation Confers Enhanced Crystalline Stability vs. Unsubstituted Analog

The N-methyl substituent in the target compound significantly increases its melting point relative to its N-unsubstituted analog, ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS 7251-53-8). This elevation is indicative of stronger intermolecular forces in the solid state, which can translate to improved crystallinity and easier handling during large-scale synthesis .

Crystallization Thermal Analysis Process Chemistry

Distinct Molecular Weight and Lipophilicity Profile Distinguishes from Free Acid and Phenyl Analogs

The ethyl ester moiety in the target compound provides a unique balance of molecular weight and lipophilicity compared to its free acid and N-phenyl counterparts. This balance is critical for membrane permeability and oral bioavailability in a drug discovery context .

Drug Design Medicinal Chemistry ADME

Modulated pKa Suggests Altered Ionization State vs. Unsubstituted Analog

The introduction of an N-methyl group in the target compound results in a subtle but measurable decrease in the predicted pKa value compared to the N-unsubstituted analog. This shift can influence the compound's ionization state at physiological pH, affecting its solubility and binding interactions in biological assays .

Physicochemical Characterization Solubility Reactivity

Lower Density Suggests Different Crystal Packing vs. Unsubstituted Analog

The N-methyl substituent in the target compound results in a lower predicted density compared to its N-unsubstituted counterpart. This difference is indicative of altered intermolecular packing in the solid state, which can impact bulk powder properties such as flowability, compressibility, and dissolution rate .

Crystallography Material Science Formulation

Validated Purity Standard of ≥97% Ensures Reproducibility in Critical Synthesis

Reputable vendors supply Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS 103626-03-5) with a standard purity of ≥97%, confirmed by batch-specific analytical data (NMR, HPLC, GC) . This high purity minimizes the risk of side reactions and ensures consistent performance in multi-step syntheses, which is particularly critical when the compound is used as a key intermediate.

Quality Control Reproducibility Procurement

High-Value Application Scenarios for Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS 103626-03-5) Based on Quantitative Evidence


Synthesis of Hypoglycemic Pyrazole-4-carboxylic Acid Derivatives

The compound serves as a direct precursor in the synthesis of substituted pyrazole-4-carboxylic acids, a class of agents with demonstrated in vivo hypoglycemic activity [1]. The N-methyl and ethyl ester groups are essential structural elements for the activity of the final products, and the high purity and well-defined melting point of the starting material ensure the reproducibility of the synthetic route and the consistent quality of the resulting bioactive molecules.

Development of Antimicrobial and Anticancer Agents

Derivatives of this compound are being actively explored for their potential as antimicrobial and anticancer pharmaceutical agents . The unique balance of molecular weight and lipophilicity conferred by the N-methyl and ethyl ester substitution pattern is a key differentiator in optimizing the drug-like properties of lead candidates. The ability to source the compound with a validated purity of ≥97% is critical for generating reliable structure-activity relationship (SAR) data in these discovery programs.

Crystallization and Solid-State Formulation Studies

The distinct melting point (144-146°C) and lower density (1.235 g/cm³) of this compound, relative to its unsubstituted analog , make it a valuable model system for studying the impact of N-methyl substitution on crystal packing and bulk powder properties. Researchers in process chemistry and pharmaceutical formulation can leverage these quantifiable differences to design improved crystallization processes and develop solid dosage forms with enhanced manufacturability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.